Physicochemical properties of Terpinen-4-ol for formulation studies
Physicochemical properties of Terpinen-4-ol for formulation studies
An In-depth Technical Guide on the Physicochemical Properties of Terpinen-4-ol for Formulation Studies
Introduction
Terpinen-4-ol is a naturally occurring monoterpene alcohol and the principal bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1][2] Renowned for its broad-spectrum antimicrobial and potent anti-inflammatory properties, Terpinen-4-ol is a promising therapeutic agent for a variety of inflammatory conditions and infections.[1][2][3][4] Its use in pharmaceutical and cosmetic formulations is growing, necessitating a thorough understanding of its physicochemical properties to develop stable, effective, and safe delivery systems.[4][5]
However, challenges such as its volatile nature, low water solubility, and potential for oxidation limit its direct application.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of Terpinen-4-ol, detailed experimental protocols for its analysis, and insights into its biological mechanisms to aid researchers, scientists, and drug development professionals in creating advanced formulations.
Physicochemical Properties of Terpinen-4-ol
A clear understanding of the fundamental properties of Terpinen-4-ol is the cornerstone of successful formulation development. These properties influence its solubility, stability, permeability, and ultimately, its bioavailability and therapeutic efficacy.
General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [7][8][9] |
| Molecular Weight | 154.25 g/mol | [7][8] |
| Appearance | Colorless to pale yellow oily liquid | [5][7][10] |
| Odor | Warm-peppery, mildly earthy, musty-woody, pine-like | [5][7][10] |
| Taste | Herbal pepper flavoring | [5][7] |
| Density | 0.926 - 0.931 g/cm³ at 20°C | [5][7][8] |
| Boiling Point | 209 - 212 °C at 760 mmHg | [2][7][10] |
| Flash Point | 79 °C (174 °F) - closed cup | [7][8] |
| Refractive Index | n20/D 1.478 | [10] |
Solubility and Partitioning Properties
The solubility of a drug substance is a critical factor in formulation design, impacting its dissolution rate and absorption. Terpinen-4-ol's lipophilic nature dictates its solubility profile.
| Property | Value | Notes | References |
| Water Solubility | Slightly soluble (386.6 - 1491 mg/L at 25°C) | Miscible with water at 3.87 x 10⁺² mg/L at 25°C has also been reported. | [2][5][10][11] |
| Solvent Solubility | Soluble in alcohols, oils, ethers, and DMSO | Soluble in DMSO at 27.5 mg/mL (178.28 mM) and 100 mg/mL (648.30 mM). | [10][12][13] |
| LogP (o/w) | 2.538 - 3.26 | Indicates a highly lipophilic nature. | [2][5][7] |
| pKa | 14.94 ± 0.40 (Predicted) | As a tertiary alcohol, it is a very weak acid. | [10] |
Stability and Storage
Terpinen-4-ol is susceptible to degradation, which can impact its therapeutic activity and safety profile.
| Property | Recommendation | References |
| Stability | Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents. Terpenes tend to polymerize with high oxidation and are unstable in acidic and alkaline bases. | [8][10][14] |
| Storage | Store at -20°C for long-term (powder). In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight. | [10][12] |
Key Biological Mechanisms for Formulation Consideration
Terpinen-4-ol exerts its significant anti-inflammatory effects by modulating key cellular signaling pathways.[1] Understanding these mechanisms is crucial for designing formulations that deliver the active compound to the target site and for developing relevant bioassays to evaluate formulation efficacy.
Anti-inflammatory Signaling Pathway
Terpinen-4-ol has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-10.[1][14][15] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Upon inflammatory stimuli like Lipopolysaccharide (LPS), Terpinen-4-ol can prevent the degradation of the IκB inhibitor protein, which in turn blocks NF-κB from translocating to the nucleus and activating pro-inflammatory gene transcription.[1] More recent studies suggest it also inhibits the mTOR pathway by promoting glutamine metabolism.[1][16]
Caption: Anti-inflammatory signaling pathway modulated by Terpinen-4-ol.
Experimental Protocols for Formulation Studies
Accurate and reproducible analytical methods are essential for quantifying Terpinen-4-ol in raw materials and finished formulations, as well as for assessing the biological activity of developed delivery systems.
Quantification of Terpinen-4-ol by Gas Chromatography (GC)
Gas chromatography is the standard method for the identification and quantification of Terpinen-4-ol in essential oils and various formulations.[17]
Methodology: Headspace GC-Flame Ionization Detector (HS GC-FID) [18]
-
Sample Preparation: Prepare a stock solution of Terpinen-4-ol in a suitable solvent like methylene chloride or methanol. For formulation analysis, accurately weigh the sample and dissolve it in the same solvent. An internal standard, such as benzyl alcohol, is recommended for improved accuracy.[18]
-
Instrumentation: Use a gas chromatograph equipped with a headspace sampler and a flame ionization detector (FID).
-
GC Column: A chiral column like α-DEX 120, β-DEX 120, or γ-DEX 120 (30 m × 0.25 mm I.D., 0.25 μm) is often used for enantiomeric separation.
-
Operating Conditions:
-
Oven Temperature: Isothermal at 130°C or a temperature gradient program (e.g., starting at 60°C and ramping to 95°C) for chiral separation.[17]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 35 cm/sec).
-
Injection: 1 μL with a split ratio (e.g., 100:1).
-
-
Data Analysis: Create a calibration curve by plotting the peak area ratio of Terpinen-4-ol to the internal standard against the concentration. Determine the concentration of Terpinen-4-ol in the test samples from this curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.20 and 2.5 µg/mL, respectively.[18]
In Vitro Anti-inflammatory Activity Assessment
To evaluate the efficacy of a Terpinen-4-ol formulation, its ability to suppress inflammatory responses in a cell-based model is a key experiment.
Methodology: Cytokine Production in LPS-Stimulated Macrophages [15][19]
-
Cell Culture: Use a human monocytic cell line (e.g., U937 or RAW264.7) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[15][16]
-
Stimulation: Pre-treat the differentiated macrophages with various concentrations of the Terpinen-4-ol formulation for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1][15]
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Analysis (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][19]
-
Western Blotting (Optional): To confirm the mechanism of action, lyse the cells and perform Western blot analysis to measure the activation (phosphorylation) of key signaling proteins like NF-κB and p38 MAPK.[1][15]
-
Data Analysis: Compare the cytokine levels in cells treated with the Terpinen-4-ol formulation to the LPS-stimulated control group. A significant reduction in cytokine production indicates potent anti-inflammatory activity.
Caption: Workflow for assessing the in vitro anti-inflammatory activity.
Formulation Strategies and Considerations
The physicochemical properties of Terpinen-4-ol—namely its lipophilicity, volatility, and instability—drive the need for advanced formulation strategies to enhance its therapeutic potential.
Formulation Approaches
-
Nanoformulations: Encapsulating Terpinen-4-ol in nanocarriers like nanostructured lipid carriers (NLCs) can improve its stability, reduce volatility, and provide controlled release.[6][20]
-
Inclusion Complexes: Complexation with cyclodextrins (e.g., β-cyclodextrin) can enhance the thermal stability and water solubility of Terpinen-4-ol, leading to a sustained-release profile.[5]
-
Suspensions and Emulsions: For topical and systemic administration, suspension and nano-suspension formulations have been evaluated and shown to be effective in vivo.[20][21]
The selection of a formulation strategy should be guided by the intended route of administration, the desired release profile, and the specific therapeutic target.
Caption: Logical relationships in Terpinen-4-ol formulation design.
Conclusion
Terpinen-4-ol stands out as a versatile bioactive compound with significant therapeutic promise. However, its challenging physicochemical properties necessitate a rational, data-driven approach to formulation development. By leveraging a detailed understanding of its solubility, stability, and partitioning behavior, and by employing advanced delivery systems such as nanoformulations and inclusion complexes, researchers can overcome its limitations. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and developers aiming to unlock the full potential of Terpinen-4-ol in novel pharmaceutical and cosmetic applications.
References
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- 7. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
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- 11. (+)-terpinen-4-ol, 2438-10-0 [thegoodscentscompany.com]
- 12. Terpinen-4-ol | Endogenous Metabolite | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Terpinen-4-ol | 562-74-3 [chemicalbook.com]
- 15. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 21. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
